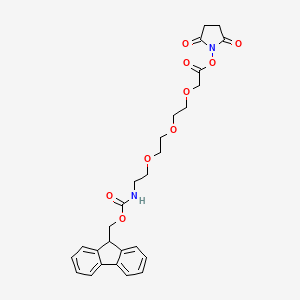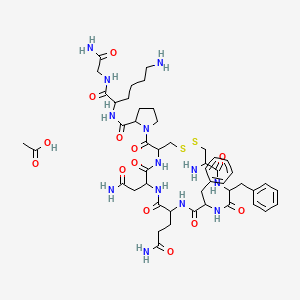
Fmoc-PEG3-CH2CO2-NHS
Übersicht
Beschreibung
Fmoc-PEG3-CH2CO2-NHS is a PEG derivative containing an Fmoc group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Molecular Structure Analysis
The molecular formula of Fmoc-PEG3-CH2CO2-NHS is C27H30N2O9 . It has a molecular weight of 526.5 g/mol . The structure contains an Fmoc-protected amine and an NHS ester group .Chemical Reactions Analysis
The NHS ester group in Fmoc-PEG3-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis
Fmoc-PEG3-CH2CO2-NHS has a molecular weight of 526.5 g/mol . It has a topological polar surface area of 130 Ų and a rotatable bond count of 16 . Its exact mass and monoisotopic mass are 526.19513054 g/mol .Wissenschaftliche Forschungsanwendungen
Protein Labeling
The NHS ester group in Fmoc-PEG3-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins . This can be useful in various research applications, such as studying protein function, localization, and interaction with other molecules.
Oligonucleotide Modification
Fmoc-PEG3-CH2CO2-NHS can also be used to modify amine-modified oligonucleotides . This can be particularly useful in the field of genetic research and drug development.
Increasing Solubility of Bioconjugates
The hydrophilic PEG spacer in Fmoc-PEG3-CH2CO2-NHS increases solubility in aqueous media . This can be beneficial when working with bioconjugates that have poor solubility.
Antibody-Drug Conjugation
The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property can be exploited in the creation of antibody-drug conjugates (ADCs), a class of therapeutics that deliver a cytotoxic drug directly to specific cells.
Creation of Amine-Containing Molecules
The Fmoc group in Fmoc-PEG3-CH2CO2-NHS can be deprotected under basic condition to obtain the free amine . This free amine can then be used for further conjugations, allowing for the creation of a wide variety of amine-containing molecules.
Custom Synthesis
Due to its versatile reactivity, Fmoc-PEG3-CH2CO2-NHS can be used in custom synthesis to create a wide variety of PEGylated compounds .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZDOAYVGNJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG3-CH2CO2-NHS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)


![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)



